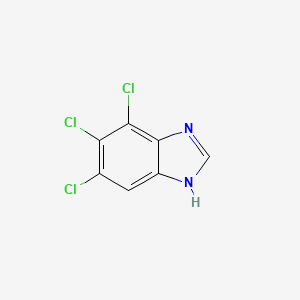

4,5,6-trichloro-1H-benzoimidazole

Description

4,5,6-Trichloro-1H-benzimidazole (CAS: 56643-83-5) is a halogenated heterocyclic compound featuring a benzimidazole core substituted with three chlorine atoms at positions 4, 5, and 4. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Industrial applications are suggested by tariff codes (MFN: 6.5%, General: 20.0%), indicating its use in large-scale synthesis .

Properties

CAS No. |

4812-43-5 |

|---|---|

Molecular Formula |

C7H3Cl3N2 |

Molecular Weight |

221.5 g/mol |

IUPAC Name |

4,5,6-trichloro-1H-benzimidazole |

InChI |

InChI=1S/C7H3Cl3N2/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H,(H,11,12) |

InChI Key |

QULAOTHQGHPERK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4,5,6-Trichloro-1H-benzoimidazole has demonstrated notable antimicrobial properties. Research indicates that derivatives of benzoimidazole compounds exhibit a broad spectrum of activity against various bacterial strains. For instance, compounds derived from this scaffold have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition rates comparable to established antibiotics like Streptomycin and Vancomycin .

Antiviral Properties

The compound has also been explored for its antiviral potential. Studies suggest that benzoimidazole derivatives can inhibit viral replication, making them candidates for developing antiviral therapies. The mechanism often involves interference with viral enzymes or replication processes, which is crucial for therapeutic applications against viral infections .

Prolyl Hydroxylase Inhibition

Another significant application is in the inhibition of prolyl hydroxylases, which are critical in the regulation of hypoxia-inducible factors (HIFs). This property has implications in cancer treatment and other diseases where HIF pathways are dysregulated .

Agricultural Applications

Herbicidal Activity

this compound is utilized as a herbicide due to its ability to inhibit specific biochemical pathways in plants. It disrupts the synthesis of essential plant hormones, leading to stunted growth or death of target weed species while being less harmful to crops .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Chlorine vs. Iodine Substitution : Replacing Cl with I (as in 4,5,6,7-tetraiodo-1H-benzimidazole) increases molecular weight (C₇H₂I₄N₂ vs. C₇H₃Cl₃N₂) and alters electronic properties. Iodine’s larger atomic radius may hinder binding in sterically sensitive biological targets but enhances stability in radiolabeling .

- Thiol Functionalization : The addition of a thiol group at position 2 (5,6-dichloro-1H-benzimidazole-2-thiol) introduces nucleophilic reactivity, enabling disulfide bond formation in drug conjugates .

Solubility and Physicochemical Properties

- 4,5,6-Trichloro-1H-benzimidazole : Lower water solubility compared to hydrochlorides (e.g., 5,6-dichlorobenzimidazole hydrochloride) due to the absence of ionizable groups .

- Amino-Substituted Analogues: 5-Amino-benzimidazole hydrochloride has higher solubility in acidic media, whereas chloro substituents reduce basicity, limiting protonation-dependent solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5,6-trichloro-1H-benzimidazole derivatives, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves refluxing substituted benzaldehydes with triazole or imidazole precursors in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, refluxing with glacial acetic acid in ethanol for 4–18 hours, followed by solvent evaporation and crystallization (water-ethanol mixtures) yields solid products . Optimization includes adjusting molar ratios, temperature, and solvent polarity to improve yields (e.g., 65% yield achieved via DMSO-mediated synthesis) .

- Characterization : Confirm structures using NMR, NMR, and HRMS. For instance, NMR chemical shifts between δ 7.2–8.5 ppm for aromatic protons and δ 2.5–4.0 ppm for methyl/methylene groups are typical .

Q. How are purity and structural integrity validated for 4,5,6-trichloro-1H-benzimidazole derivatives?

- Methodology : Use HPLC (≥98% purity threshold) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Crystallization with ethanol-water mixtures enhances purity . Cross-validate spectral data with computational tools (e.g., PubChem’s SMILES and InChI keys) to resolve ambiguities .

Advanced Research Questions

Q. What strategies improve synthetic yields of 4,5,6-trichloro-1H-benzimidazole derivatives with electron-withdrawing substituents?

- Methodology : Employ microwave-assisted synthesis or catalysts (e.g., KCO) to accelerate cyclization. For example, benzimidazole-triazole hybrids synthesized via Cu(I)-catalyzed click chemistry achieved 77% yield . Alternative solvents like DMF enhance solubility of halogenated intermediates .

- Data Analysis : Monitor reaction progress via TLC and adjust stoichiometry of dichlorophenoxyacetic acid hydrazide precursors to minimize byproducts .

Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or solvation effects be resolved?

- Methodology : Perform variable-temperature NMR to identify tautomeric equilibria. Compare experimental NMR shifts with DFT-calculated values (e.g., δ 120–150 ppm for aromatic carbons). Use deuterated solvents (CDCl, DMSO-d) to standardize conditions .

- Case Study : Discrepancies in imidazole C-2 proton shifts (δ 7.8 vs. 8.2 ppm) were resolved by confirming solvent-dependent conformational changes .

Q. What in silico tools are recommended for predicting bioactivity and binding modes of 4,5,6-trichloro-1H-benzimidazole derivatives?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to assess interactions with biological targets (e.g., kinases or microbial enzymes). For example, thiazole-benzimidazole hybrids showed binding affinity (−9.2 kcal/mol) to bacterial DNA gyrase in docking studies .

- Validation : Cross-reference with PubChem’s BioActivity data and experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.